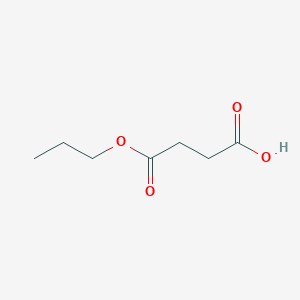![molecular formula C8H13NO2 B14002286 1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one CAS No. 86366-53-2](/img/structure/B14002286.png)
1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- is a chemical compound with the molecular formula C₆H₁₁NO. It is a derivative of pyrrolidinone, a five-membered lactam. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- typically involves the reaction of pyrrolidinone with an appropriate alkylating agent. One common method is the reaction of pyrrolidinone with 2-chloroethyl vinyl ether under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-70°C.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]-.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-2-pyrrolidinone: Similar in structure but with an ethyl group instead of the ethenyloxy group.
1-Methyl-2-pyrrolidinone: Contains a methyl group instead of the ethenyloxy group.
1-Butyl-2-pyrrolidinone: Contains a butyl group instead of the ethenyloxy group.
Uniqueness
2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of specialized chemicals and pharmaceuticals.
Propriétés
Numéro CAS |
86366-53-2 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-(2-ethenoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7-6-9-5-3-4-8(9)10/h2H,1,3-7H2 |
Clé InChI |
UJKDKIDWVIVAAA-UHFFFAOYSA-N |
SMILES canonique |
C=COCCN1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)


![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)



